molecular formula C7H13NO2 B6320308 5-Ethyl-2-methyl-3-morpholinone CAS No. 343307-35-7

5-Ethyl-2-methyl-3-morpholinone

Cat. No. B6320308
CAS RN: 343307-35-7
M. Wt: 143.18 g/mol
InChI Key: RSMXXYIEZWELDT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Ethyl-2-methyl-3-morpholinone (EMM) is a synthetic organic compound that has a wide range of applications in the scientific and medical fields. It is a colorless, water-soluble liquid with a low boiling point. EMM is used as a solvent, a reagent, and a catalyst in various chemical reactions, and has been studied for its potential use in medical treatments.

Mechanism of Action

The mechanism of action of 5-Ethyl-2-methyl-3-morpholinone is not fully understood. However, it has been suggested that it acts as a proton-transfer agent, which means that it can facilitate the transfer of protons from one molecule to another. This can be used to catalyze a variety of chemical reactions, such as the synthesis of organic compounds. Additionally, it has been suggested that 5-Ethyl-2-methyl-3-morpholinone can act as an inhibitor of certain enzymes, which can be used to control the activity of certain metabolic pathways.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-Ethyl-2-methyl-3-morpholinone have been studied in a variety of organisms. In general, it has been found to be nontoxic to most organisms, although it can be toxic to some animals, such as fish. It has been shown to have antioxidant activity in some organisms, and it can also act as an anti-inflammatory agent. Additionally, it has been found to have antifungal and antibacterial activity.

Advantages and Limitations for Lab Experiments

The main advantage of using 5-Ethyl-2-methyl-3-morpholinone in laboratory experiments is its low toxicity, which makes it a safe and effective reagent. Additionally, its low boiling point makes it easy to use in a wide range of reactions. However, it is important to note that 5-Ethyl-2-methyl-3-morpholinone is not very soluble in water, so it should be used in a solvent system that is compatible with its solubility. Additionally, its low boiling point can make it difficult to use in some reactions that require higher temperatures.

Future Directions

There are a number of potential future directions for the use of 5-Ethyl-2-methyl-3-morpholinone. For example, it could be used in the development of new pharmaceuticals or agrochemicals. Additionally, it could be used in the synthesis of polymers or other materials for industrial applications. Furthermore, its potential use as an inhibitor of certain enzymes could be explored further. Finally, its potential use as an antioxidant or anti-inflammatory agent could be investigated further.

Synthesis Methods

5-Ethyl-2-methyl-3-morpholinone can be synthesized from the reaction of 2-methyl-3-morpholinone with ethyl bromide in the presence of an acid catalyst. The reaction proceeds through the formation of an intermediate, which is then hydrolyzed to form the desired product. The reaction is typically carried out in an inert atmosphere, such as nitrogen, and the reaction conditions can be adjusted to optimize the yield of the product.

Scientific Research Applications

5-Ethyl-2-methyl-3-morpholinone has been widely used in scientific research due to its unique properties. It has been used in the synthesis of various compounds, such as pharmaceuticals, agrochemicals, and other industrial chemicals. Additionally, it has been used in the synthesis of polymers and in the production of surfactants. Furthermore, it has been used in the synthesis of various organic compounds, including amino acids and peptides.

properties

IUPAC Name

5-ethyl-2-methylmorpholin-3-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NO2/c1-3-6-4-10-5(2)7(9)8-6/h5-6H,3-4H2,1-2H3,(H,8,9)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RSMXXYIEZWELDT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1COC(C(=O)N1)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

143.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Ethyl-2-methyl-3-morpholinone

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